Pyridine-3-carboxamide hydrate

Description

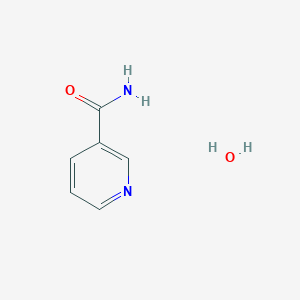

Pyridine-3-carboxamide hydrate is a heterocyclic organic compound featuring a pyridine ring substituted with a carboxamide group at the 3-position, crystallized with water molecules. This hydrate form enhances stability and solubility, making it valuable in pharmaceutical synthesis and drug development. Derivatives of pyridine-3-carboxamide are extensively studied for their biological activities, including antitubercular and antibacterial properties . For instance, the compound 6-chloro-2-ethyl-N-[[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide (Q203) is a structurally related derivative used in tuberculosis treatment, highlighting the pharmacological relevance of this scaffold .

Propriétés

Numéro CAS |

917925-73-6 |

|---|---|

Formule moléculaire |

C6H8N2O2 |

Poids moléculaire |

140.14 g/mol |

Nom IUPAC |

pyridine-3-carboxamide;hydrate |

InChI |

InChI=1S/C6H6N2O.H2O/c7-6(9)5-2-1-3-8-4-5;/h1-4H,(H2,7,9);1H2 |

Clé InChI |

JYGBLFUCVAWHNM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)N.O |

SMILES canonique |

C1=CC(=CN=C1)C(=O)N.O |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Palladium-Catalyzed Aminocarbonylation

Pyridine-3-carboxamide derivatives can be synthesized via palladium-catalyzed aminocarbonylation using CO gas generated ex situ. For example, 3-iodo-1H-pyrazolo[3,4-b]pyridines react with primary amines under Pd catalysis to form carboxamides in high yields (up to 99%). This method employs a two-chamber reactor (COware®) to generate CO from bench-stable reagents (e.g., formic acid, mesyl chloride, and triethylamine) .

Table 1: Aminocarbonylation Conditions

Condensation with Pyridine-3-carboxylic Anhydride (3-PCA)

Pyridine-3-carboxamide hydrate can be prepared via condensation reactions using 3-PCA as a reagent. In the presence of 4-(dimethylamino)pyridine (DMAP), carboxylic acids react with alcohols or amines to form esters or carboxamides under mild conditions. This method avoids pressurized CO and simplifies purification .

Table 2: 3-PCA Condensation Protocol

| Reagent | Role |

|---|---|

| 3-PCA | Activating agent for carboxylic acids |

| DMAP | Catalyst (0.1 mol%) |

| Nucleophile | Alcohols/primary amines |

| Workup | Aqueous extraction of byproducts |

Hydrolysis and Amide Reactions

The carboxamide group undergoes standard amide reactions:

-

Hydrolysis : Conversion to pyridine-3-carboxylic acid under acidic/basic conditions.

-

Esterification : Reaction with alcohols to form esters using coupling reagents (e.g., 3-PCA) .

Hydration/Dehydration Dynamics

The hydrate form (C₆H₈N₂O₂·H₂O) suggests water plays a role in stabilizing the crystal lattice. While direct reaction data are unavailable, the hydrate may dissociate under anhydrous conditions or during reactions requiring deprotonation. For example, in nucleophilic substitutions, dehydration could activate reactive sites .

Pharmacological Relevance

Pyridine carboxamide derivatives, including hydrates, show promise as urease inhibitors. For instance, pyridine-3-carboxamide derivatives with electron-withdrawing groups (e.g., Br, Cl) at ortho/meta positions exhibit IC₅₀ values as low as 1.07 µM, surpassing standard inhibitors like acetohydroxamic acid .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Variations

Key structural differences among pyridine-3-carboxamide derivatives lie in substituents on the pyridine ring, carboxamide group modifications, and appended functional groups. These variations influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Physicochemical Properties

While explicit data (e.g., solubility, melting points) are unavailable in the provided evidence, structural trends suggest:

- Hydrate Form: Likely exhibits higher aqueous solubility than non-hydrated analogs due to water coordination.

- Halogenation (e.g., 6-chloro) : Increases molecular weight and may enhance membrane permeability.

- Fluorinated Derivatives : Difluoromethyl groups reduce metabolic degradation, extending half-life .

Antitubercular Agents

Q203, a pyridine-3-carboxamide derivative, demonstrates synergistic effects with bedaquiline, reducing Mycobacterium tuberculosis viability by >90% in preclinical models . Its efficacy underscores the scaffold’s versatility in targeting bacterial energy pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.